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Compound of Interest

Compound Name: 2,4,6-Trifluorobenzyl alcohol

cat. No.: B048634

A Comprehensive Overview for Chemical Research and Development

Abstract

This document provides a detailed technical overview of (2,4,6-trifluorophenyl)methanol, a
fluorinated aromatic alcohol of significant interest in medicinal chemistry and materials science.
We present its definitive IUPAC name, physicochemical properties, standardized experimental
protocols for its synthesis and characterization, and a discussion of its applications as a
versatile building block in drug discovery. This guide is intended for researchers, chemists, and
professionals in the field of drug development seeking comprehensive data and methodologies
related to this compound.

Chemical Identity and Nomenclature

The structure of the compound consists of a methanol core where one of the methyl hydrogens
is substituted by a 2,4,6-trifluorophenyl group. According to IUPAC nomenclature guidelines,
the principal functional group is the alcohol (-OH), and the parent hydride is methanol.[1][2] The
substituted phenyl ring is treated as a substituent on the methanol parent chain.

Therefore, the systematic IUPAC name for this compound is (2,4,6-trifluorophenyl)methanol.[3]

This name is unambiguous and clearly defines the connectivity of the atoms. The compound is
also commonly referred to by its semi-systematic name, 2,4,6-Trifluorobenzyl alcohol.[4]
While "benzyl alcohol" is a retained common name, the IUPAC-preferred name is derived by
treating the substituted phenyl group as a substituent of methanol.[1][5]
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Table 1: Compound Identifiers

Identifier

Value

IUPAC Name

(2,4,6-trifluorophenyl)methanol[3]

Common Name

2,4,6-Trifluorobenzyl alcohol[3][4]

CAS Number 118289-07-9[4][6][7]

Molecular Formula C7HsF30[3][4]

Molecular Weight 162.11 g/mol [4]

InChl Key YJQDVBPZXNALEE-UHFFFAOYSA-N[3][6]

Physicochemical Properties

The introduction of three fluorine atoms onto the phenyl ring significantly influences the

compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable

synthon.[8] The physical and chemical properties are summarized below.

Table 2: Physicochemical Data for (2,4,6-trifluorophenyl)methanol

Property Value

Appearance Solid[6]

Purity >98% (typical commercial grade)[6]
Boiling Point 179.5 °C at 760 mmHg[4]

Flash Point 77.5 °C[4]

Density 1.398 g/cm3[4]

pKa 13.34 + 0.10 (Predicted)[4]

LogP 1.596 (Predicted)[4]

Experimental Protocols
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Synthesis: Reduction of 2,4,6-Trifluorobenzoic Acid

A standard and reliable method for the preparation of (2,4,6-trifluorophenyl)methanol is the

reduction of the corresponding carboxylic acid, 2,4,6-trifluorobenzoic acid.

Materials:

2,4,6-Trifluorobenzoic acid (1.0 eq)

Lithium aluminum hydride (LiAIH4) (1.5 - 2.0 eq)

Anhydrous tetrahydrofuran (THF)

1 M Hydrochloric acid (HCI)

Saturated aqueous sodium bicarbonate (NaHCO3)

Brine (saturated aqueous NacCl)

Anhydrous magnesium sulfate (MgSQOa)

Ethyl acetate

Procedure:

A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping
funnel, and a nitrogen inlet is charged with lithium aluminum hydride suspended in
anhydrous THF.

The suspension is cooled to 0 °C in an ice-water bath.

A solution of 2,4,6-trifluorobenzoic acid in anhydrous THF is added dropwise via the dropping
funnel to the LiAlH4 suspension under a nitrogen atmosphere. The rate of addition is
controlled to maintain the temperature below 10 °C.

After the addition is complete, the reaction mixture is allowed to warm to room temperature
and stirred for an additional 4-6 hours, or until TLC analysis indicates complete consumption
of the starting material.
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The reaction is carefully quenched by the sequential, dropwise addition of water, followed by
15% aqueous NaOH, and then more water, while cooling in an ice bath.

The resulting granular precipitate is removed by vacuum filtration through a pad of celite, and
the filter cake is washed with ethyl acetate.

The combined organic filtrate is washed sequentially with 1 M HCI, saturated NaHCOs, and
brine.

The organic layer is dried over anhydrous MgSOea, filtered, and the solvent is removed under
reduced pressure to yield the crude product.

Purification is achieved via flash column chromatography on silica gel (e.g., using a hexane-
ethyl acetate gradient) to afford pure (2,4,6-trifluorophenyl)methanol.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard

analytical techniques.

'H NMR: Expected signals include a triplet for the benzylic protons (-CH20H) due to coupling
with the hydroxyl proton (unless exchanged with D20), a singlet for the hydroxyl proton (-
OH), and multiplets for the aromatic protons.

19F NMR: Expected signals corresponding to the fluorine atoms on the aromatic ring.

13C NMR: Expected signals for the benzylic carbon, and distinct signals for the substituted
and unsubstituted aromatic carbons, showing C-F coupling.

Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's mass
should be observed.

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm~1
characteristic of the O-H stretch of an alcohol, and C-F stretching bands typically around
1100-1300 cm—1,

Applications in Drug Development
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Fluorinated organic compounds are integral to modern medicinal chemistry. The incorporation
of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of drug
candidates.[8] (2,4,6-Trifluorophenyl)methanol serves as a key building block for introducing
the 2,4,6-trifluorobenzyl moiety into larger, more complex molecules.

The primary alcohol functional group is highly versatile and can be readily converted into other
functionalities such as aldehydes, halides, or ethers, providing numerous avenues for synthetic
elaboration.[9][10]
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Caption: Synthetic utility of (2,4,6-trifluorophenyl)methanol in API synthesis.
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The diagram above illustrates the central role of (2,4,6-trifluorophenyl)methanol as a precursor
to key synthetic intermediates. Through straightforward chemical transformations, it can be
converted into aldehydes, halides, and ethers, which are subsequently used in more complex
synthetic routes to produce active pharmaceutical ingredients (APIs). This versatility makes it a
valuable component in the toolkit of medicinal chemists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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